molecular formula C17H20ClNO3S3 B2746219 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine CAS No. 1421491-19-1

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Cat. No.: B2746219
CAS No.: 1421491-19-1
M. Wt: 417.98
InChI Key: VHTDYUPDXQNCQR-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a piperidine scaffold, a privileged structure frequently found in bioactive molecules and FDA-approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets . The compound is functionalized with both a 5-chlorothiophene-2-sulfonyl group and a (4-methoxyphenyl)thio)methyl substituent. The sulfonyl group is a common pharmacophore known to facilitate hydrogen bonding and enhance metabolic stability , while the thioether linkage can influence electron distribution and molecular conformation . Such multi-heterocyclic compounds are valuable in high-throughput screening campaigns targeting enzymes, receptors, and protein-protein interactions. Piperidine derivatives are extensively investigated for their potential as kinase inhibitors, receptor modulators, and antiviral agents, with some compounds acting as CCR5 antagonists for HIV research . The specific mechanism of action for this compound is dependent on the biological system under investigation, but its structure suggests potential as a key intermediate for synthesizing more complex molecules or as a scaffold for developing novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S3/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-19(11-9-13)25(20,21)17-7-6-16(18)24-17/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDYUPDXQNCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is prepared through standard organic synthesis techniques.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Chlorothiophene Moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the chlorothiophene group.

    Addition of the Methoxyphenylthio Group: The final step might involve a thiolation reaction to introduce the methoxyphenylthio group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Derivatives

Compound Name Key Substituents Molecular Formula Key Differences Reference
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine - 5-Chlorothiophene sulfonyl
- Thioether-linked 4-methoxyphenyl
C₁₇H₁₉ClNO₃S₃ (estimated) Unique thioether linkage to 4-methoxyphenyl Target
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine - 5-Chlorothiophene sulfonyl
- Methoxymethyl
C₁₁H₁₆ClNO₃S₂ Simpler methoxymethyl substituent instead of thioether-aryl group
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine - Substituted phenyl sulfonyl
- 4-Methylpiperidine
C₁₈H₂₇NO₃S Bulky aryl sulfonyl group; lacks thioether
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE - 4-Methoxyphenyl sulfonyl
- Ethyl ester
C₂₂H₂₆ClNO₅S Ester group introduces polar functionality; lacks chlorothiophene

Key Observations :

  • Electron-Withdrawing Effects : The 5-chlorothiophene sulfonyl group in the target compound enhances electrophilicity compared to phenyl sulfonyl groups in other derivatives (e.g., ).
  • Thioether vs. Ether Linkages : The thioether in the target compound may improve metabolic stability compared to ethers (e.g., methoxymethyl in ) due to reduced susceptibility to oxidative cleavage .

Table 2: Reported Activities of Related Compounds

Compound Class/Structure Biological Activity Mechanism/Relevance Reference
Piperidine-sulfonyl derivatives (e.g., ) Enzyme inhibition (e.g., CDK5/p25) Sulfonyl groups facilitate binding to ATP pockets
Thioether-linked arylpiperidines (e.g., ) HDAC inhibition in breast cancer cells Thioether enhances membrane permeability
1,3,4-Oxadiazole-piperidine hybrids (e.g., ) Antibacterial activity Oxadiazole improves electron-deficient interactions with bacterial targets
4-Methoxyphenyl-containing derivatives (e.g., ) Anticancer potential 4-Methoxyphenyl contributes to hydrophobic binding in enzyme active sites

Enzyme Inhibition : The sulfonyl group may mimic phosphate groups in ATP-binding pockets (similar to ).

Cellular Penetration : The thioether linkage could enhance bioavailability compared to oxygen-linked analogs .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
This compound ~420 3.5–4.0 <0.1 Estimated
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine 309.82 2.8 0.5
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE 451.96 4.2 <0.01

Analysis :

  • The target compound’s higher molecular weight and LogP compared to suggest reduced aqueous solubility, which may necessitate formulation optimization.

Biological Activity

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, also known by its CAS number 1448136-12-6, is a novel compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with biological targets, leading to various pharmacological activities. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C16H18ClNO5S3C_{16}H_{18}ClNO_{5}S_{3}, with a molecular weight of 436.0 g/mol. The compound features a piperidine ring substituted with a chlorothiophenyl sulfonyl group and a methoxyphenyl thioether, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Many piperidine derivatives have shown promising antiproliferative properties against several cancer cell lines. For instance, studies have demonstrated that piperidone derivatives can inhibit cell proliferation in breast (MCF7), colon (HCT116), and skin (A431) cancer cell lines through mechanisms involving apoptosis and the inhibition of topoisomerase IIα activity .
  • Anti-inflammatory Activity : Some synthesized piperidine compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in induced macrophage models . This suggests potential therapeutic applications in inflammatory diseases.

Antiproliferative Studies

A study highlighted the synthesis of various piperidine derivatives, including those structurally related to the target compound. These derivatives were tested against different cancer cell lines, revealing IC50 values that indicate their potency. For example:

CompoundCell LineIC50 (µM)
Compound AMCF75.2
Compound BHCT1163.8
Compound CA4314.5

The results indicated that some derivatives exhibited higher efficacy than standard chemotherapeutics like 5-fluorouracil .

Mechanistic Studies

Mechanistic investigations into the activity of piperidine derivatives have shown that they can induce apoptosis in cancer cells through:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.
  • Induction of DNA damage signaling pathways.

These studies provide insights into how this compound might exert its biological effects.

Q & A

Q. What synthetic strategies are optimal for preparing 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine with high purity?

Answer: The synthesis typically involves multi-step routes, including sulfonylation of the piperidine core and thioether formation. Key considerations include:

  • Catalysts: Use p-toluenesulfonic acid (p-TsOH) to facilitate coupling reactions, as demonstrated in analogous piperidine-thiophene systems .
  • Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen) during sulfonyl chloride reactions to prevent hydrolysis .
  • Purification: Employ column chromatography or recrystallization to isolate the compound, monitored by thin-layer chromatography (TLC) for intermediate steps .
  • Yield Optimization: Adjust stoichiometry of 5-chlorothiophene-2-sulfonyl chloride and 4-methoxyphenylthiol precursors to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions on the piperidine ring and thiophene-sulfonyl linkage. For example, the sulfonyl group typically appears as a singlet in ¹H NMR (~3.1–3.3 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~427.02) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the piperidine chair conformation and sulfonyl orientation .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Answer:

  • Enzyme Inhibition: Test against serine proteases or kinases, as sulfonyl-piperidine derivatives often modulate these targets .
  • Antimicrobial Screening: Use broth microdilution assays (e.g., against S. aureus or E. coli) to assess activity, referencing structural analogs with MIC values of 2–8 µg/mL .
  • Cytotoxicity: Evaluate in HEK-293 or HepG2 cell lines via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

Answer:

  • Comparative Analysis: Compare substituent effects using analogs like 4-chlorophenyl or 4-fluorophenyl variants. For example, replacing 4-methoxyphenyl with 4-methylphenyl (Table 2, ) increases antimicrobial activity by 30% but reduces neuroprotective effects.
  • Molecular Docking: Model interactions with target proteins (e.g., cytochrome P450) to explain discrepancies between computational predictions and experimental IC50 values .
  • Meta-Analysis: Aggregate data from analogs with shared sulfonyl-piperidine scaffolds to identify trends in logP, polar surface area, and bioavailability .

Q. What methodologies address challenges in computational modeling of this compound’s pharmacokinetics?

Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell predictions) and cytochrome P450 interactions. Adjust for the compound’s high polar surface area (~95 Ų), which may limit blood-brain barrier penetration .
  • Solubility Enhancement: Apply COSMO-RS simulations to predict solubility in DMSO/water mixtures, critical for in vivo dosing .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying the thiophene or methoxyphenyl groups .

Q. How can researchers reconcile conflicting data from in vitro vs. in vivo neuroprotective assays?

Answer:

  • Metabolite Profiling: Use LC-MS to identify active metabolites in plasma, as sulfonyl-piperidines often undergo hepatic oxidation .
  • Dose-Response Calibration: Adjust in vitro concentrations to match in vivo bioavailability, accounting for protein binding (e.g., 85–90% binding observed in analogs ).
  • Pathway Analysis: Integrate RNA-seq data from treated neuronal cells to identify off-target effects masking neuroprotection .

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